(2S)-1,1-Diphenylpropane-1,2-diol (CAS 46755-94-6) is a specialized chiral diaryl-substituted diol characterized by a fixed S-configuration at C-2 and two phenyl groups at C-1. In industrial and laboratory procurement, it is primarily sourced as a chiral auxiliary, resolving agent, and ligand precursor for asymmetric synthesis . Its structural hallmark—a primary/secondary-like hydroxyl pairing adjacent to a bulky diphenyl moiety—provides specific steric shielding that is utilized in the synthesis of chiral sulfoxides, lactones, and diboron templates . Buyers typically prioritize this compound when standard aliphatic chiral pool reagents yield insufficient facial selectivity during transition-state formation .
Substituting (2S)-1,1-diphenylpropane-1,2-diol with simpler chiral diols (such as pinanediol or menthol) or C2-symmetric analogs (such as hydrobenzoin) alters the stereochemical outcome of asymmetric reactions [1]. The specific steric bulk of the 1,1-diphenyl moiety is required to direct facial selectivity in sensitive transition states, such as those encountered in SmI2-mediated lactone synthesis or cyclic sulfite ring-opening [1]. Furthermore, generic racemic 1,1-diphenylpropane-1,2-diol cannot be substituted when enantiopure intermediates are required, and the modest water solubility of the baseline (2S)-diol means it cannot be seamlessly swapped into continuous-flow recycling systems without process optimization [2].
When functioning as a chiral auxiliary in the samarium(II) iodide-mediated synthesis of 4-methyl-4-phenyl-gamma-butyrolactone, (2S)-1,1-diphenyl-1,2-propanediol provides enhanced stereocontrol compared to standard aliphatic auxiliaries[1]. The dual-phenyl steric bulk at C-1 shields the transition state, resulting in a 64% chemical yield and 54% ee, whereas l-menthol and (2S,3S)-diisopropyl tartrate yield lower ee and yield [1].
| Evidence Dimension | Enantiomeric excess (ee) and chemical yield |
| Target Compound Data | 54% ee (64% yield) |
| Comparator Or Baseline | l-menthol: 8% ee (39% yield); (2S,3S)-diisopropyl tartrate: 28% ee (43% yield) |
| Quantified Difference | 6.75-fold increase in ee over l-menthol; 1.9-fold increase in ee over diisopropyl tartrate |
| Conditions | Reaction of acrylate derivatives mediated by SmI2 |
Proves that buyers should select this specific diaryl diol over common aliphatic chiral auxiliaries when optimizing facial selectivity in radical-mediated ring closures.
In the transition-metal-free enantioselective reductive coupling of phenylmethanimine, diboron reagents templated by chiral diols exhibit varying degrees of stereochemical induction [1]. A diboron complex derived from 1,1-diphenylpropane-1,2-diol achieves a 36% ee and 70% yield, outperforming the complex derived from chiral pinanediol [1]. While C2-symmetric hydrobenzoin achieves a higher ee (51%) in this specific assay, the 1,1-diphenylpropane-1,2-diol template demonstrates distinct stereodirecting capabilities suitable for non-C2-symmetric ligand screening [1].
| Evidence Dimension | Enantiomeric excess (ee) in imine reductive coupling |
| Target Compound Data | 36% ee (70% yield) |
| Comparator Or Baseline | Chiral pinanediol: 20% ee (80% yield) |
| Quantified Difference | 1.8-fold improvement in enantiomeric excess over pinanediol |
| Conditions | Reductive coupling of phenylmethanimine using a chiral diboron reagent in THF at room temperature |
Guides ligand selection by demonstrating that this diol provides higher enantiomeric excess compared to bicyclic aliphatic diols in diboron-templated couplings.
During the scale-up of (+)-biotin via the asymmetric alcoholysis of meso-cyclic anhydrides, the recovery rate of the chiral auxiliary is a critical cost driver [1]. Under continuous-flow closed-loop conditions, (S)-1,1-diphenyl-1,2-propanediol exhibits a recovery rate of <90% after reductive cleavage due to its modest water solubility [1]. This quantitative baseline dictates that for >99% recovery in highly telescoped industrial flow systems, buyers must procure more lipophilic derivatives (e.g., 3,5-dimethylphenyl analogs), whereas the baseline diol remains effective for standard batch processes [1].
| Evidence Dimension | Auxiliary recovery rate in closed-loop flow chemistry |
| Target Compound Data | <90% recovery |
| Comparator Or Baseline | Highly lipophilic derivatives (e.g., (S)-DBPOLs): >99% recovery |
| Quantified Difference | Target compound exhibits >10% loss per cycle compared to near-quantitative recovery of optimized lipophilic analogs |
| Conditions | Continuous-flow reductive cleavage and aqueous extraction |
Provides critical manufacturability data, warning process chemists to either use this compound in batch mode or upgrade to lipophilic analogs for continuous-flow recycling.
Utilized as a starting material to synthesize (S)-1,1-diphenyl-1,2-propanediol cyclic sulfite, which subsequently undergoes stereospecific Grignard ring-opening to yield chiral sulfoxides with >99% ee[1].
Applied in samarium(II) iodide-mediated coupling reactions where standard aliphatic auxiliaries like menthol yield lower enantiomeric excess for gamma-butyrolactone derivatives[2].
Procured for the preparation of chiral diboron templates used in transition-metal-free enantioselective reductive coupling of imines to form vicinal diamines [3].
Functions as a stereodirecting auxiliary to open meso-cyclic anhydrides during the batch-scale total synthesis of (+)-biotin, where standard extraction techniques are sufficient for auxiliary recovery[4].